molecular formula C11H13F2NO B12952078 (S)-2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine

(S)-2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine

Cat. No.: B12952078
M. Wt: 213.22 g/mol
InChI Key: WQDDAWXDMSXNNR-JTQLQIEISA-N
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Description

(S)-2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methoxybenzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 2,5-difluoro-4-methoxybenzaldehyde is reacted with (S)-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The difluoromethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2,5-Difluorophenyl)pyrrolidine
  • (S)-2-(4-Methoxyphenyl)pyrrolidine
  • (S)-2-(2,5-Difluoro-4-methylphenyl)pyrrolidine

Uniqueness

(S)-2-(2,5-Difluoro-4-methoxyphenyl)pyrrolidine is unique due to the presence of both difluoro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

(2S)-2-(2,5-difluoro-4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H13F2NO/c1-15-11-6-8(12)7(5-9(11)13)10-3-2-4-14-10/h5-6,10,14H,2-4H2,1H3/t10-/m0/s1

InChI Key

WQDDAWXDMSXNNR-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)F)[C@@H]2CCCN2)F

Canonical SMILES

COC1=C(C=C(C(=C1)F)C2CCCN2)F

Origin of Product

United States

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